3,5-DI-Tert-butyl-4-hydroxybenzylamine
Description
Significance of Sterically Hindered Phenolic Moieties in Chemical Science
Sterically hindered phenols are a class of organic compounds characterized by a phenolic group—a hydroxyl group attached to a benzene (B151609) ring—flanked by bulky substituent groups. vinatiorganics.com This specific molecular architecture is central to their primary role as highly effective antioxidants. The bulky groups, typically tert-butyl groups, create steric hindrance around the hydroxyl group, which modulates its reactivity. vinatiorganics.com
The principal function of hindered phenols is to inhibit oxidation by scavenging free radicals. vinatiorganics.comamfine.com In processes like polymer degradation, exposure to heat, light, and oxygen generates highly reactive free radicals that can initiate damaging chain reactions. vinatiorganics.comyoutube.com A hindered phenol (B47542) can donate the hydrogen atom from its hydroxyl group to a peroxy free radical, neutralizing it and preventing it from abstracting a hydrogen atom from a polymer backbone. vinatiorganics.comuvabsorber.com This action terminates the chain reaction, protecting the material from degradation, which can manifest as discoloration, loss of strength, or cracking. youtube.com
Due to their exceptional ability to act as hydrogen donors and radical scavengers, hindered phenols are widely used as primary antioxidants and stabilizers across numerous industries. vinatiorganics.comuvabsorber.com Their applications include:
Plastics and Polymers: They provide thermal stability during high-temperature processing and long-term protection against oxidative degradation for materials like polyolefins, styrenic polymers, and elastomers. vinatiorganics.comamfine.comuvabsorber.com
Food Preservation: Used as food additives, they prevent spoilage by inhibiting the oxidation of fats and oils, thereby extending the shelf life of many processed foods. vinatiorganics.com
Cosmetics and Personal Care: They are incorporated into skincare and haircare products to combat free radical damage, which contributes to signs of aging and color fading. vinatiorganics.com
Lubricants and Fuels: In engine oils and fuels, they prevent oxidation at high temperatures, which can lead to sludge formation and increased viscosity. vinatiorganics.com
Hindered phenols are valued for their low volatility and high efficiency, and many have been approved for specific applications by regulatory bodies. uvabsorber.com They are broadly classified into mono-hindered and poly-hindered phenols, with the latter offering superior thermal stability. vinatiorganics.com
Overview of Benzylamine (B48309) Derivatives in Organic Synthesis and Functional Materials
Benzylamine is an organic compound consisting of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group (NH₂). wikipedia.org As a fundamental chemical building block, benzylamine and its derivatives are common precursors and intermediates in organic chemistry. wikipedia.orgchemicalbook.com The reactivity of the amine group makes it a versatile component in the synthesis of a wide array of more complex molecules.
In industrial and laboratory settings, benzylamine derivatives are instrumental in the production of:
Pharmaceuticals: They form the structural backbone of many active pharmaceutical ingredients. chemicalbook.comchemicalbook.com
Agrochemicals: They are used as intermediates in the manufacturing of compounds for crop protection. chemicalbook.com
Polymers and Textiles: Benzylamine is used in the synthesis of certain synthetic textiles and polymers. chemicalbook.com
Dyes and Pigments: The amine functionality is a key component in the chromophores of various dyes.
Furthermore, benzylamine derivatives serve as functional components in various materials. They are utilized as corrosion inhibitors and as basic components in additives and solvents for the paint industry. chemicalbook.comchemicalbook.com The characterization and quality control of benzylamine and its derivatives are typically performed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy to ensure purity and structural integrity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-46-9 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 3,5-Di-tert-butyl-4-hydroxybenzylamine and its N-substituted Analogs
The synthesis of this compound and its N-substituted analogs can be achieved through several strategic pathways. The most prominent among these are reductive amination of a corresponding aldehyde and the Mannich reaction involving a substituted phenol (B47542).
Reductive Amination Strategies for Hydroxybenzylamine Synthesis
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of the primary amine, this compound, ammonia (B1221849) is used as the nitrogen source. researchgate.net
The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), forming a carbinolamine intermediate. youtube.com Under mildly acidic conditions (typically pH 4-5), this intermediate dehydrates to form an imine. youtube.com The subsequent reduction of the imine is a critical step. While various reducing agents can be used, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are selective for the iminium ion over the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.comyoutube.comharvard.edu Sodium borohydride (B1222165) (NaBH4) can also be utilized, often after the complete formation and isolation of the imine intermediate to ensure high yields. organic-chemistry.org
A general procedure involves treating the ketone with ammonia in ethanol (B145695) and titanium(IV) isopropoxide, followed by in situ reduction with sodium borohydride to afford the primary amine in good to excellent yields. researchgate.net The use of ammonia can sometimes be challenging, and it is often employed in large excess as its acetate (B1210297) salt to drive the reaction to completion. harvard.edu
Mannich Reaction Pathways for Benzylamine (B48309) Formation from Substituted Phenols
The Mannich reaction is a fundamental organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine or ammonia. mdpi.com For the synthesis of N-substituted 3,5-di-tert-butyl-4-hydroxybenzylamines, 2,6-di-tert-butylphenol (B90309) serves as the starting phenol.
A notable example is the synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, a compound also known as a Mannich base. google.com This reaction involves the condensation of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. google.com The process is typically carried out in an alcoholic medium, such as methanol (B129727) or ethanol, at elevated temperatures ranging from 80°C to 90°C. google.com
The efficiency and yield of the Mannich reaction are highly dependent on several parameters. The reaction temperature is a critical factor; for the synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, a temperature range of 80°C to 90°C is considered optimal. google.com Lowering the temperature significantly reduces the reaction rate, while higher temperatures can lead to decomposition of the Mannich base. google.com
The choice of solvent also plays a crucial role. Solvents of varying polarities, from non-polar (benzene, toluene) to polar (methanol, ethanol), have been explored. mdpi.com For the condensation of 2,6-di-tert-butylphenol, methanol or ethanol are effective in creating a homogeneous reaction mixture. google.com The molar ratio of the reactants is another key parameter to optimize for maximizing the yield of the desired product and minimizing side reactions.
During the Mannich condensation for the synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, several byproducts can form. Readily volatile products such as water and bis-amine are commonly generated. google.com The formation of bis-amine, a bis(dimethylaminomethyl) derivative, can occur if the reaction conditions are not carefully controlled. The removal of these volatile byproducts by heating and purging with an inert gas can help to drive the reaction towards the desired product and improve its purity. google.com
Synthesis of Related Hindered Phenol Intermediates (e.g., 3,5-Di-tert-butyl-4-hydroxybenzaldehyde)
The primary precursor for the synthesis of this compound via reductive amination is 3,5-di-tert-butyl-4-hydroxybenzaldehyde. nih.govnist.govhmdb.catcichemicals.com This aldehyde can be synthesized through various methods, often starting from 2,6-di-tert-butylphenol. A common method involves the Duff reaction or related formylation reactions. nih.gov For instance, reacting 2,6-di-tert-butylphenol with hexamethylenetetramine in trifluoroacetic acid has been reported to yield the desired aldehyde. nih.gov Another approach involves the oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. sigmaaldrich.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-tert-butyl-p-cresol | HBr, DMSO | tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 45 (overall) | nih.gov |
| 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | Stabilized IBX | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | - | sigmaaldrich.com |
Derivatization Chemistry of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, including the amino group, the phenolic hydroxyl group, and the aromatic ring. This allows for the synthesis of a diverse library of derivatives with potentially new properties.
The primary amine of this compound can undergo a variety of reactions typical of amines, such as alkylation, acylation, and sulfonylation, to produce N-substituted analogs. For instance, reaction with acid chlorides or anhydrides would yield the corresponding amides.
The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the antioxidant properties and lipophilicity of the molecule.
Furthermore, the aromatic ring can potentially undergo electrophilic substitution reactions, although the bulky tert-butyl groups and the activating hydroxyl group will direct incoming electrophiles to specific positions.
Functionalization at the Amine Nitrogen for Novel Conjugates
The primary amine group of this compound is a prime site for nucleophilic attack and condensation reactions, enabling the synthesis of a wide array of novel conjugates. Key transformations include the formation of Schiff bases and amides.
Schiff Base Formation: One of the most direct methods for functionalizing the primary amine is through condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically proceeds by mixing the amine and a carbonyl compound, often in a solvent like ethanol, and heating the mixture to drive the dehydration process. semanticscholar.orgnih.gov The resulting imine bond is a versatile functional group in its own right, known to be important in various biological and pharmaceutical contexts. researchgate.net For instance, the reaction of this compound with various substituted aldehydes yields a library of Schiff base derivatives, where the electronic and steric properties can be systematically varied.
Amide and Thioamide Synthesis: The amine can be readily acylated to form stable amide linkages. For example, a complex derivative, 3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide, highlights the capability of the benzylamine moiety to participate in amide bond formation, in this case creating a thioamide. The synthesis of such compounds often involves the reaction of the amine with an acyl chloride or a related activated carboxylic acid derivative. These derivatives, particularly those incorporating the stable hindered phenol motif, are investigated for their antioxidant and biological activities.
| Functionalization Type | Reagents | Resulting Conjugate | Significance |
|---|---|---|---|
| Schiff Base Formation | Aldehydes or Ketones (e.g., Substituted Benzaldehydes) | N-Benzylidene-3,5-di-tert-butyl-4-hydroxybenzylamine derivatives | Creation of imine-linked conjugates for medicinal and material applications. semanticscholar.orgresearchgate.net |
| Thioamide Synthesis | Isothiocyanates or other thioacylating agents | Thioamide-linked dimers and conjugates | Introduction of sulfur, enhancing potential biological activities and chelating properties. |
Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group, sterically hindered by two adjacent tert-butyl groups, exhibits unique reactivity. While its acidity is reduced, it can still undergo classic phenolic reactions such as etherification and esterification, often requiring specific conditions to overcome the steric hindrance or to achieve selectivity over the amine group.
Etherification: The synthesis of ether derivatives from the phenolic hydroxyl group typically involves reaction with an alkyl halide under basic conditions (Williamson ether synthesis). However, due to the presence of the nucleophilic primary amine, a chemoselective approach is necessary. This would commonly involve the protection of the amine group (e.g., as a Boc-carbamate) prior to etherification. Following the O-alkylation, the protecting group can be removed to yield the O-alkylated benzylamine. An example of a related ether is Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether, though it is typically synthesized from the corresponding benzyl (B1604629) alcohol. nih.gov
Esterification: Similar to etherification, the esterification of the phenolic hydroxyl group requires careful consideration of the amine's reactivity. Direct acylation would preferentially occur at the more nucleophilic amine. Therefore, a protection-acylation-deprotection sequence is the most plausible synthetic route. Alternatively, enzyme-catalyzed esterification could offer a chemoselective route to modify the phenolic hydroxyl in the presence of the amine. Esterification of structurally related hindered phenols, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid and 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is well-documented and often employs acid catalysts or transesterification methods. google.comgoogle.comsigmaaldrich.com
| Modification Type | Typical Reagents | Potential Product | Key Synthetic Challenge |
|---|---|---|---|
| O-Alkylation (Etherification) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-(Alkoxymethyl)-2,6-di-tert-butylbenzylamine | Chemoselectivity; requires protection of the amine group to prevent N-alkylation. |
| O-Acylation (Esterification) | Acyl Chloride or Anhydride (e.g., Acetyl Chloride) | 4-(Aminomethyl)-2,6-di-tert-butylphenyl Acetate | Chemoselectivity; requires protection of the more nucleophilic amine group. |
Elaboration of the Benzyl Moiety for Extended Structures
The this compound framework serves as an excellent scaffold for constructing larger, more complex molecules. These extended structures are of significant interest as multifunctional antioxidants and stabilizers for polymers.
Mannich-type Reactions for Bridged Structures: The core structure of this compound is itself a product of the Mannich reaction, involving 2,6-di-tert-butylphenol, formaldehyde, and ammonia. By varying the amine component in this reaction, a diverse range of extended structures can be built. For example, using a primary amine in the Mannich reaction can lead to the formation of bis-phenolic structures. The reaction of 2,6-di-tert-butylphenol with formaldehyde and other amines can produce complex bridged molecules, demonstrating the utility of this reaction in elaborating the benzyl moiety. google.comnih.govgoogle.com
Synthesis of Tri-substituted Aromatic Cores: A notable example of creating an extended structure is the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. researchgate.net This synthesis is achieved by reacting 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether with mesitylene (B46885) under acidic conditions. This demonstrates a Friedel-Crafts type alkylation where the hindered phenol moiety is attached to a central aromatic ring, resulting in a large, high-molecular-weight antioxidant. A similar strategy could be envisioned starting from a protected form of this compound.
Formation of Dimeric and Oligomeric Structures: The benzylamine unit can be used to link multiple hindered phenol groups together. Research has shown the synthesis of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite and 2-tert-Butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol. researchgate.netnih.gov These molecules, which contain multiple hindered phenol units, are designed to have enhanced antioxidant efficacy and thermal stability.
| Extended Structure Type | Key Synthetic Reaction | Example Product | Structural Feature |
|---|---|---|---|
| Tri-substituted Aromatic Core | Friedel-Crafts Alkylation | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene researchgate.net | Three benzyl units attached to a central mesitylene ring. |
| Bis-phenolic Structures | Mannich Reaction / Alkylation | 2-tert-Butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol nih.gov | Two hindered phenol moieties linked to another phenolic unit. |
| Phosphite-linked Dimers | Transesterification | Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite researchgate.net | Two hindered phenol units linked via a phosphite (B83602) bridge. |
Mechanistic Investigations of Antioxidant and Radical Scavenging Activities
Fundamental Mechanisms of Radical Scavenging by 3,5-DI-Tert-butyl-4-hydroxybenzylamine and its Derivatives
The principal role of hindered phenolic antioxidants is to interrupt the chain reactions of oxidation by neutralizing free radicals. This is accomplished primarily through two competitive pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).
The most prominent mechanism for sterically hindered phenols, including this compound, is Hydrogen Atom Transfer (HAT). In this pathway, the antioxidant molecule donates the hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.
ArOH + R• → ArO• + RH
The efficacy of this process is significantly influenced by the two bulky tertiary-butyl groups positioned ortho to the hydroxyl group. This steric hindrance plays a crucial role by preventing the phenolic group itself from being easily attacked or undergoing undesirable side reactions. researchgate.net The HAT mechanism is generally favored in non-polar media. researchgate.net The process is a cornerstone of the protective action of this class of compounds in various materials, where they act as radical scavengers to prevent degradation.
An alternative pathway for radical scavenging is Electron Transfer (ET), which can occur as a single-step process (SET) or as part of a multi-step mechanism like Sequential Proton-Loss Electron Transfer (SPLET). In the SET mechanism, the phenol (B47542) first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation then deprotonates to yield the stable phenoxyl radical.
ArOH + R• → [ArOH•+ R:⁻] → ArO• + RH
The prevalence of ET over HAT is highly dependent on the solvent's polarity and the antioxidant's redox potential. ET mechanisms are more prominent in polar solvents that can stabilize the charged species formed during the reaction.
The redox behavior of hindered phenolic compounds is commonly investigated using electrochemical methods like cyclic voltammetry. Such studies on related 2,6-di-tert-butylphenol (B90309) derivatives reveal their oxidation potentials, providing insight into the ease with which they can donate an electron. researchgate.net For instance, cyclic voltammetry studies on new pyridine (B92270) derivatives containing 2,6-di-tert-butylphenol fragments have been used to evaluate their redox properties and antioxidant activity. researchgate.net
Table 1: Representative Electrochemical Data for a Hindered Phenol Derivative This table presents illustrative data for a related hindered phenol compound to demonstrate how redox properties are characterized.
| Compound | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| Pyridine derivative of 2,6-di-tert-butylphenol | Cyclic Voltammetry | Oxidation Potential (Epa) | Varies by structure | researchgate.net |
Upon donating a hydrogen atom or an electron followed by a proton, the antioxidant is converted into a phenoxyl radical (ArO•). The effectiveness of a hindered phenolic antioxidant is critically dependent on the stability of this resulting radical. If the phenoxyl radical were reactive, it could initiate new oxidation chains, counteracting its intended purpose.
The structure of this compound ensures the formation of a highly stable, unreactive phenoxyl radical due to two key features:
Steric Hindrance : The bulky tert-butyl groups physically shield the radical oxygen atom, preventing it from participating in further reactions. researchgate.net
Resonance Delocalization : The unpaired electron on the oxygen atom is delocalized over the entire benzene (B151609) ring through resonance. This distribution of electron density significantly stabilizes the radical, rendering it too unreactive to propagate the oxidative chain. The resulting stable quinonoid structures can further react with other radicals, terminating the chain reaction.
This inherent stability ensures that the antioxidant acts as a true chain-breaking donor, effectively halting the degradation cycle.
Kinetic Studies of Antioxidant Action in Model Systems
To quantify the efficiency of an antioxidant, kinetic studies are performed in controlled environments. These studies determine key parameters such as the rate at which the antioxidant reacts with radicals and the number of radicals it can neutralize.
The rate constant of inhibition (kinh) measures how quickly an antioxidant molecule reacts with a peroxyl radical (ROO•), which is a key propagator in autoxidation chain reactions. A higher kinh value signifies a more efficient antioxidant.
ArOH + ROO• --kinh--> ArO• + ROOH
The stoichiometric inhibition factor (n) represents the number of free radicals that a single molecule of an antioxidant can neutralize. For many simple hindered phenols, the theoretical value is 2, as the initial phenoxyl radical can sometimes react with a second peroxyl radical.
ArO• + ROO• → Non-radical products
Table 2: Key Kinetic Parameters for Antioxidant Activity This table defines the key parameters used to evaluate the kinetic performance of antioxidants like this compound and its derivatives.
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Inhibition Rate Constant | kinh | The second-order rate constant for the reaction between the antioxidant and a peroxyl radical. | A higher value indicates a faster and more efficient radical scavenger. |
| Stoichiometric Inhibition Factor | n | The number of peroxyl radicals trapped by one molecule of the antioxidant. | A higher value indicates greater capacity and longevity of the antioxidant. |
Kinetic Behavior in Scavenging Assays (e.g., DPPH radical scavenging)
The efficiency of an antioxidant is not only determined by its capacity to scavenge radicals but also by the speed at which it can do so. Kinetic studies using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method provide insight into this reaction speed. The DPPH radical is stable and has a deep violet color, which diminishes upon accepting a hydrogen atom from an antioxidant, a change that can be monitored over time using a spectrophotometer. mdpi.comnih.gov
The reaction between hindered phenolic antioxidants and the DPPH radical is characterized by its dependence on both the antioxidant's concentration and the reaction time. scielo.br Research on various hindered phenols has demonstrated that the scavenging process typically exhibits a biphasic kinetic pattern: an initial rapid phase followed by a much slower, prolonged phase until a steady state is reached. scielo.br The kinetic behavior of hindered phenols, such as derivatives of 3-(3,5-di-tert-butyl-4-hydroxy-phenyl)-propionic acid, in scavenging the DPPH radical has been shown to follow first-order reaction kinetics. researchgate.net This means the rate of the reaction is directly proportional to the concentration of the antioxidant.
Interactive Table: Kinetic Parameters of Hindered Phenols in DPPH Assay
This table summarizes typical kinetic findings for hindered phenolic compounds in radical scavenging assays.
| Parameter | Observation | Significance |
| Reaction Order | Generally follows first-order kinetics. researchgate.net | The scavenging rate is directly proportional to the antioxidant concentration. |
| Reaction Phases | Biphasic: an initial fast reaction followed by a slow secondary reaction. scielo.br | Reflects different reaction mechanisms or the formation of intermediate products. |
| Rate Constant (k) | Varies significantly depending on the specific molecular structure and solvent. researchgate.netnih.gov | A higher rate constant indicates a faster and potentially more effective antioxidant. |
| Time to Plateau | Can range from minutes to hours, with significant activity in the first 10-50 minutes. scielo.br | Indicates the duration of the radical scavenging action. |
Influence of Structural Modifications on Antioxidant Efficacy
The antioxidant performance of the core 3,5-di-tert-butyl-4-hydroxybenzyl structure can be finely tuned through strategic chemical modifications. Changes to the alkyl groups on the phenolic ring or alterations to the amine substituent can significantly enhance or diminish its radical scavenging capabilities.
Effects of Alkyl Substituents on Antiradical Activity
The two tert-butyl groups at positions 3 and 5 are not merely incidental; they are critical to the high efficacy of this class of antioxidants. mdpi.com
Steric Hindrance: These bulky groups flank the phenolic hydroxyl group, creating significant steric hindrance. This structural feature serves two main purposes. Firstly, it increases the stability of the phenoxy radical that is formed after the hydrogen atom is donated. By preventing the radical from easily participating in further unwanted reactions, it enhances its efficiency as a chain-breaking antioxidant. cmu.edumdpi.com Secondly, the steric bulk can protect the hydroxyl group itself from rapid oxidation. mdpi.com
Electronic Effects: The tert-butyl groups are alkyl substituents, which act as electron-donating groups through an inductive effect. mdpi.com This donation of electron density to the aromatic ring and, consequently, to the hydroxyl group's oxygen atom, weakens the Oxygen-Hydrogen (O-H) bond. A lower bond dissociation enthalpy (BDE) makes the hydrogen atom easier to abstract by a free radical, thereby increasing the antioxidant's reactivity and radical scavenging potency. bohrium.com
Studies on related p-alkylaminophenols have shown that elongating the alkyl chains can lead to an increase in antioxidative activity, suggesting that the nature and size of the alkyl group play a direct role in modulating performance. nih.gov
Impact of Amine Substituents and Conjugation on Antioxidant Performance
The benzylamine (B48309) moiety (-CH₂NH₂) offers a versatile site for modification that can profoundly impact antioxidant activity. The structure and electronic nature of the amine group and its potential for conjugation are key determinants of performance.
Detailed research into hybrid molecules, where a butylated hydroxytoluene (BHT) core—structurally analogous to the phenolic part of this compound—is linked to other functional units, provides significant insight. A study involving conjugates linked via different spacers revealed that the nature of the linker is crucial. nih.gov When comparing conjugates with an amine-containing spacer to those with an enamine-containing spacer, the amine-linked compounds exhibited enhanced radical-scavenging activity. nih.gov
Interactive Table: Effect of Amine vs. Enamine Spacer on Antioxidant Activity
Data adapted from a study on BHT conjugates, demonstrating the influence of the spacer connecting the antioxidant core to another pharmacophore. nih.gov
| Compound Type | Spacer Structure | Relative Antioxidant Activity (ABTS Assay) | Kinetic Profile |
| Conjugate Type 1 | Amine-containing spacer | High | Fast-acting |
| Conjugate Type 2 | Enamine-containing spacer | Moderate | Slower-acting |
Advanced Applications in Materials Science and Polymer Stabilization
Role as a Primary Antioxidant in Polymer Systems
3,5-Di-tert-butyl-4-hydroxybenzylamine functions primarily as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to reactive radical species (R•, RO•, ROO•) that are formed during polymer degradation, thereby neutralizing them and terminating the oxidative chain reaction. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. While it contains an amine group, it is not classified as a Hindered Amine Light Stabilizer (HALS), as it lacks the characteristic cyclic amine structure (e.g., tetramethylpiperidine) required for the HALS stabilization mechanism. Its primary role is as a chain-breaking antioxidant.
Thermal Oxidative Stability in Polyolefins (e.g., Polypropylene (B1209903), LLDPE)
In polyolefins such as polypropylene (PP) and linear low-density polyethylene (B3416737) (LLDPE), this compound is effective in preventing degradation during high-temperature processing and long-term use. The dimethylaminomethyl group within its structure contributes to its efficacy in inhibiting thermo-oxidative degradation in polypropylene, with studies indicating superior performance in long-term aging tests compared to some other antioxidants like BHT. Its lipophilic nature, enhanced by the sec-butyl substituent, makes it particularly suitable for non-polar polymers like polyethylene.
Stabilization Mechanisms in Specific Polymer Matrices (e.g., Polymeric Amide, Polyester, ABS Resin, Synthetic Rubber)
The application of this compound extends beyond polyolefins to other polymer systems where oxidative degradation is a concern.
Polymeric Amide and Polyester: In these polymers, the antioxidant interrupts the oxidative cycle that can be initiated by heat and shear during processing, as well as by long-term exposure to an oxygen-containing environment. By scavenging free radicals, it helps to preserve the molecular weight and, consequently, the mechanical properties of the polymer.
ABS Resin (Acrylonitrile-Butadiene-Styrene): The unsaturated butadiene component in ABS is particularly susceptible to oxidation. This compound helps to protect this phase, preventing embrittlement and discoloration of the material.
Synthetic Rubber: In synthetic rubbers, this antioxidant protects against oxidative stress, which can lead to a loss of elasticity and mechanical strength, thereby extending the service life of the material.
Performance in Long-Term Heat Aging and Degradation Prevention
The structure of this compound contributes to its effectiveness in long-term heat aging applications. Its ability to provide thermal stability up to 179°C surpasses that of some simpler phenolic antioxidants. This is crucial for maintaining the integrity of polymers that are exposed to elevated temperatures over extended periods. Research has shown that formulations containing this type of antioxidant can significantly improve the long-term stability of polymers like polypropylene.
Development of Advanced Antioxidant Formulations
To meet the demanding requirements of modern materials, advanced antioxidant formulations are continuously being developed. These often involve the use of synergistic combinations and the design of novel antioxidant structures.
Synergistic Effects with Co-additives and Auxiliary Agents
The performance of this compound can be significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. For instance, when paired with phosphite-based secondary antioxidants, a powerful synergistic system can be created. The primary antioxidant (the hindered phenol) neutralizes free radicals, while the secondary antioxidant decomposes hydroperoxides, which are unstable precursors to further radical formation. This dual approach provides more comprehensive protection against polymer degradation.
Design of High Molecular Weight and Low Volatility Antioxidant Systems
A key challenge in polymer stabilization is the potential for the antioxidant to be lost from the polymer matrix through migration or volatilization, especially during high-temperature processing or over long service lifetimes. To address this, there is a focus on developing high molecular weight and low volatility antioxidant systems. One approach involves the synthesis of larger molecules that incorporate the hindered phenolic functional group. While specific examples of high molecular weight antioxidants derived directly from this compound are not extensively documented in publicly available literature, the principle is a major driver in the development of new antioxidant technologies. The goal is to create stabilizers that are less mobile and more compatible with the polymer matrix, ensuring lasting protection.
Application in Lubricants and Other Industrial Materials
The efficacy of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety in quenching free radicals makes its derivatives valuable additives for industrial lubricants, which are susceptible to thermal and oxidative degradation under stress. researchgate.net While many commercial hindered phenols are used, research has focused on creating new multifunctional derivatives to enhance performance.
One area of development is in semicarbazide (B1199961) and thiosemicarbazide (B42300) compounds that incorporate the butylated hydroxytoluene (BHT) structure. These have been investigated as potential antioxidant additives for synthetic lubricating oils. nih.gov The synthesis for these additives begins with a precursor, 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) acetohydrazide, which is then reacted with various isocyanates or isothiocyanates. nih.gov This approach creates a new class of lubricant additives designed for improved oxidative stability. nih.gov
Other derivatives based on the 3,5-di-tert-butyl-4-hydroxyphenyl structure are also noted for their role as antioxidants in lubricants. These include ester-containing compounds such as Iso-octyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596) and dendron-like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic ester chains, which have shown good thermal stability and antioxidant performance in hydrocarbon oils. google.commdpi.com
Functional Materials Derived from this compound and its Precursors
The reactive nature of the benzylamine (B48309) group and the antioxidant capacity of the hindered phenol (B47542) core allow for the use of this compound and its precursors as building blocks for advanced functional materials. These materials leverage the core antioxidant properties while introducing new functionalities, such as dendritic architectures for enhanced polymer stabilization or the formation of responsive hydrogels.
Dendritic polymers containing hindered phenol groups represent a sophisticated class of antioxidants. These macromolecules are synthesized to achieve high molecular weights and a large number of antioxidant functional groups in a single molecule, which can reduce volatility and improve compatibility within a polymer matrix. researchgate.net
A common synthetic strategy involves using a derivative, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, as the active antioxidant group and attaching it to a dendritic poly(amido-amine) (PAMAM) core. researchgate.netresearchgate.net The result is a dendritic antioxidant with multiple hindered phenol units and tertiary amine groups. researchgate.netnih.gov The presence of both phenolic hydroxyl and tertiary amine groups can create a synergistic effect, allowing the molecule to scavenge free radicals through both hydrogen atom donation and electron transfer, leading to excellent antioxidant properties. nih.gov
The performance of these dendritic antioxidants has been rigorously evaluated and compared to conventional antioxidants. Key findings from these studies include:
Radical Scavenging: In 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays, dendritic hindered phenols show excellent scavenging capacity, superior to commercial antioxidants like Irganox 1010 and 1098 that have the same number of phenol hydroxyl groups. researchgate.net
Kinetics: The kinetic behavior for scavenging DPPH radicals is a first-order reaction, and the rate constants for dendritic phenols are higher than those for Irganox 1010 and 1098. researchgate.net
Polymer Stabilization: When incorporated into polyolefins such as polyethylene (PE) and polypropylene (PP), these dendritic antioxidants lead to lower melt flow index (MFI) and yellowness index (Y.I.) values after multiple extrusions compared to commercial antioxidants. researchgate.net They also significantly increase the oxidation induction time (OIT), with one study noting an OIT delay of 40-50 minutes at 200°C, far exceeding the 15-25 minutes achieved by commercial hindered phenols. researchgate.net
| Antioxidant Performance Evaluation | | :--- | :--- | | Test Method | Finding | | DPPH Radical Scavenging | First-generation (1.0G) and second-generation (2.0G) dendritic phenols demonstrate superior scavenging capacity compared to commercial antioxidants Irganox 1010 and 1098. researchgate.net | | Scavenging Kinetics | The scavenging rate constants (k1) of dendritic phenols are higher than those of Irganox 1010 and 1098 under the same test conditions. researchgate.net | | Oxidation Induction Time (OIT) | In PP and LDPE, 0.1 wt% of a dendritic antioxidant increased OIT by approximately 40 and 50 minutes, respectively, compared to 15-25 minutes for commercial antioxidants. researchgate.net | | Melt Flow Index (MFI) | Polyethylene stabilized with dendritic antioxidants showed smaller MFI values after extrusion compared to samples with commercial antioxidants, indicating better processing stability. researchgate.net |
A key precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), serves as a starting material for creating novel functional polymers such as polyazomethine hydrogels. sigmaaldrich.comsigmaaldrich.com These materials can be synthesized through an oxidative polymerization reaction between the aldehyde precursor and melamine. sigmaaldrich.comsigmaaldrich.com The resulting hydrogels are notable for being biodegradable and incorporating the antioxidant hindered phenol moiety directly into their polymer backbone. sigmaaldrich.com This integration of antioxidant properties into a hydrogel structure opens possibilities for creating materials for specialized applications where preventing oxidative degradation is crucial.
Coordination Chemistry and Supramolecular Assemblies
Supramolecular Interactions and Self-Assembly Processes
The self-assembly of 3,5-di-tert-butyl-4-hydroxybenzylamine is primarily governed by a delicate interplay of non-covalent interactions. These interactions, though individually weak, collectively drive the organization of molecules into well-defined supramolecular architectures. The presence of both a phenolic hydroxyl group and a benzylamine (B48309) moiety within the same molecule provides the necessary functionalities for the formation of specific and directional intermolecular connections.
The fundamental step in the supramolecular assembly of molecules like this compound is the formation of dimers. While direct experimental studies on the dimerization of this compound are not extensively documented in the provided literature, the behavior of the closely related, un-substituted 4-hydroxybenzylamine (B1666329) offers significant insights. Computational studies have shown that 4-hydroxybenzylamine readily forms dimers in solution through the establishment of O–H⋯N hydrogen bonds. nih.gov These interactions are further stabilized by π-stacking between the aromatic rings of the interacting molecules. nih.gov
In the case of this compound, the formation of similar O–H⋯N hydrogen-bonded dimers is anticipated. However, the presence of the bulky tert-butyl groups at the 3 and 5 positions of the phenolic ring introduces significant steric hindrance. This steric crowding would likely influence the geometry and stability of the resulting dimers. While the fundamental hydrogen bonding and π-stacking interactions would still be the primary driving forces, the bulky substituents may modulate the optimal distances and orientations for these interactions.
Table 1: Key Intermolecular Interactions in the Dimerization of Hydroxybenzylamine Analogues
| Interaction Type | Description | Role in Dimerization | Potential Influence of Tert-butyl Groups |
| O–H⋯N Hydrogen Bond | A directional, non-covalent bond between the hydroxyl group of one molecule and the nitrogen atom of another. | Primary driving force for dimerization, leading to the formation of a cyclic pre-organization of the monomers. | May alter the bond angle and length due to steric repulsion between the bulky groups. |
| π-Stacking | An attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. | Stabilizes the dimeric structure by bringing the aromatic cores into close proximity. | The bulky groups may hinder a perfectly parallel stacked arrangement, potentially leading to a slipped-stack or T-shaped geometry. |
It is important to note that the balance between the attractive forces of hydrogen bonding and π-stacking and the repulsive steric forces from the tert-butyl groups will ultimately determine the predominant dimeric structure in solution.
A significant consequence of the dimerization of benzylamine derivatives is their potential to undergo macrocyclization reactions. For instance, the reaction of 4-hydroxybenzylamine with formaldehyde (B43269) has been shown to yield a 12-atom azacyclophane. nih.gov This process is conceptualized as a "hydrogen bond-assisted macrocyclic synthesis," where the pre-organization of the monomers into a cyclic dimer acts as a template, facilitating the ring-closing reaction with the formaldehyde linker. nih.gov The formation of the dimer effectively brings the reactive sites into close proximity, favoring the intramolecular cyclization over intermolecular polymerization. nih.gov
Extrapolating this principle to this compound, it is plausible that it could also form azacyclophane structures under similar reaction conditions. The reaction would involve the condensation of two molecules of this compound with two molecules of a suitable bifunctional linker, such as formaldehyde.
Table 2: Proposed Azacyclophane Formation from this compound
| Reactants | Proposed Product | Key Features of the Macrocycle |
| 2 x this compound | A sterically hindered azacyclophane | - A central cavity whose size and shape are defined by the aromatic rings and the linker. - The periphery of the macrocycle would be decorated with bulky tert-butyl groups, potentially influencing its solubility and host-guest properties. - The nitrogen and oxygen atoms within the macrocyclic framework would offer potential coordination sites for metal ions or guest molecules. |
| 2 x Formaldehyde (or other suitable linker) |
The steric bulk of the tert-butyl groups would play a crucial role in the macrocyclization process. On one hand, it could hinder the approach of the reactants, potentially lowering the reaction yield. On the other hand, it could also influence the conformational properties of the resulting azacyclophane, leading to unique host-guest recognition capabilities. The synthesis of such sterically encumbered azacyclophanes from this compound represents a promising avenue for the development of novel supramolecular hosts with tailored cavities and recognition properties.
Biomedical and Pharmacological Research Perspectives
Exploration of Biochemical Interaction Mechanisms
The therapeutic potential of phenolic compounds is often linked to their ability to interfere with biochemical processes, particularly those involving oxidative stress. Research into 3,5-di-tert-butyl-4-hydroxybenzylamine and its analogs focuses on their capacity to act as anti-radical agents and protect cellular systems.
The primary mechanism behind the antioxidant effect of this compound is attributed to its phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to neutralize highly reactive free radicals, a process enhanced by the stabilizing effect of the two bulky tert-butyl groups on the resulting phenoxyl radical. This structural feature is common to other phenolic antioxidants like butylated hydroxytoluene (BHT).
The anti-radical properties have been quantified in various assays. Studies on structurally similar phenolic acids demonstrate a strong correlation between the number of hydroxyl groups and radical scavenging ability. nih.gov For instance, compounds with three hydroxyl groups, such as gallic acid, exhibit very strong scavenging of hydrogen peroxide (H₂O₂) and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov While this compound has a single hydroxyl group, its efficacy is amplified by the flanking tert-butyl groups.
Specialized methods, such as flow injection analysis with fluorimetric detection, have been developed to evaluate the hydrogen peroxide scavenging activity of synthetic antioxidants. researchgate.net These systems are based on the oxidation of a fluorescent probe in the presence of H₂O₂ and a peroxidase enzyme; the presence of an antioxidant compound reduces the rate of this reaction, allowing for a quantitative assessment of its scavenging capacity. researchgate.netnih.gov The ability to scavenge H₂O₂ is particularly significant because, although not highly reactive itself, H₂O₂ can cross biological membranes and generate the highly damaging hydroxyl radical (•OH) via the Fenton reaction. nih.gov
Beyond direct radical scavenging, derivatives of the 3,5-di-tert-butyl-4-hydroxyphenyl core structure demonstrate protective effects within cellular models of oxidative stress. Oxidative stress, stemming from an overproduction of reactive oxygen species (ROS), can lead to lipid peroxidation, protein modification, DNA damage, and ultimately, cell death. nih.gov
Research has shown that compounds containing this motif can protect cells from such damage. For example, 2,4-di-tert-butylphenol, a related phenolic compound, was found to protect pheochromocytoma (PC12) cells from cytotoxicity induced by hydrogen peroxide. nih.gov This protective role is crucial in mitigating the cellular damage associated with neurodegenerative disorders where oxidative stress is a key pathological factor. nih.gov The mechanism of protection involves neutralizing ROS, thereby preventing the cascade of events that leads to apoptosis or programmed cell death.
Structure-Activity Relationship Studies for Biological Effects
The biological efficacy of this compound and its analogs is not uniform; it is intricately linked to their specific molecular architecture. Structure-activity relationship (SAR) studies are vital for optimizing these compounds for desired biological effects, such as antioxidant potency and cytotoxicity against cancer cells.
SAR studies reveal that specific structural features are critical determinants of antioxidant activity. The number and position of hydroxyl groups on the aromatic ring are paramount. nih.govnih.gov Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. nih.gov Furthermore, the presence of bulky ortho-substituents, like the tert-butyl groups in this compound, can increase the stability of the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant capacity. nih.gov
Conversely, modifications to the core structure can also influence cytotoxicity. Some derivatives have been found to exhibit selective toxicity toward cancer cell lines while having minimal effect on normal cells. The introduction of different functional groups or spacers can modulate this activity. For example, in a study of new hybrids of 4-amino-2,3-polymethylenequinoline linked to a butylated hydroxytoluene (BHT) moiety, conjugates with amine-containing spacers were found to be better antioxidants than those with enamine spacers. nih.gov This highlights how the nature of the linker connecting the phenolic antioxidant core to another pharmacophore can significantly impact biological activity.
Research has expanded from general antioxidant effects to identifying specific molecular targets for derivatives of the 3,5-di-tert-butyl-4-hydroxyphenyl structure. One significant area of investigation is the inhibition of protein tyrosine kinases (PTKs). PTKs are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to cell proliferation and cancer. mdpi.com
Notably, the related compound 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) serves as a starting material for the synthesis of potent PTK inhibitors. sigmaaldrich.com For instance, synthetic 4-hydroxycinnamamide (B120813) derivatives incorporating this sterically hindered phenol (B47542) group have been shown to be potent and specific inhibitors of the epidermal growth factor (EGF) receptor's PTK activity, with IC50 values in the sub-micromolar range. nih.gov One such derivative, 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), was identified as a potent PTK inhibitor. sigmaaldrich.com These inhibitors were found to be specific, showing no significant effect on serine/threonine-specific protein kinases. nih.gov This specificity suggests that the 3,5-di-tert-butyl-4-hydroxyphenyl moiety can be incorporated into structures designed to target specific enzymatic binding sites.
Mechanistic Studies on Inflammatory Modulation (Focus on underlying chemical/biological pathways)
The anti-inflammatory properties of compounds related to this compound are a key area of research. The mechanisms are often tied to the modulation of specific biological pathways involved in the inflammatory cascade.
One important mechanism involves the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating adipogenesis and inflammation. nih.gov A study identified 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione (BTZD), a derivative of the core structure, as a novel PPARγ ligand. nih.gov BTZD was shown to increase the binding between PPARγ and its co-activator, SRC-1, and induce the binding of this complex to the PPAR response element on DNA. nih.gov By acting as a modulator of PPARγ, such compounds can influence gene expression related to inflammatory processes.
Other potential anti-inflammatory pathways include the inhibition of pro-inflammatory enzymes. Derivatives of 3,5-di-tert-butylphenol (B75145) have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure of molecules. dergipark.org.trglobalresearchonline.net By employing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), the geometry of 3,5-di-tert-butyl-4-hydroxybenzylamine can be optimized to find its most stable three-dimensional conformation. dergipark.org.trglobalresearchonline.net This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. allresearchjournal.comresearchgate.net
These calculations reveal the steric effects of the bulky tert-butyl groups on the phenyl ring and the aminomethyl group. The optimization process confirms that the molecule adopts a structure that minimizes steric hindrance, which is crucial for its reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key outputs of DFT calculations. bsu.bynih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. globalresearchonline.netnih.gov For similar phenolic compounds, DFT calculations have been essential in establishing these fundamental parameters. researchgate.netresearchgate.net
| Parameter | Typical Calculated Value/Description |
|---|---|
| O-H Bond Length | ~0.96 - 0.98 Å |
| C-O Bond Length | ~1.37 - 1.38 Å |
| C-N Bond Length | ~1.47 - 1.49 Å |
| C-C-C Angle (in tert-butyl) | ~109.5° (tetrahedral) |
| HOMO Energy | Negative value (e.g., -9.58 eV), indicating bound electrons. bsu.by |
| LUMO Energy | Near zero or positive value (e.g., 0.36 eV), indicating unbound state. bsu.by |
| HOMO-LUMO Gap (ΔE) | Large gap indicates high molecular stability. nih.gov |
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts (¹H and ¹³C) can be calculated for the optimized molecular structure. dergipark.org.tr For instance, in a study on a related Schiff base derivative, calculated ¹H-NMR peaks for specific protons, like the -NH peak, showed good agreement with experimental data. dergipark.org.tr Similarly, electronic absorption spectra (UV-Vis) can be simulated by calculating the transition energies between electronic states, helping to identify the nature of electronic transitions (e.g., S0→S10). bsu.by
Furthermore, DFT is instrumental in modeling reaction pathways. researchgate.net For related phenols, theoretical studies have elucidated mechanisms like the Kolbe-Schmitt reaction by mapping the potential energy surface. researchgate.netresearchgate.net This involves identifying transition states (the highest energy point along a reaction coordinate) and intermediates, and calculating the activation energy barriers for each step. researchgate.net Such analysis provides a detailed, step-by-step view of how the molecule participates in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of an optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This technique is particularly useful for analyzing the conformational flexibility of this compound, such as the rotation of the tert-butyl groups and the aminomethyl side chain.
MD simulations can also elucidate how the molecule interacts with its environment, such as in a solvent. By simulating the compound in a box of water or other solvent molecules, one can observe the formation and breaking of hydrogen bonds and other non-covalent interactions over picoseconds or nanoseconds. nih.gov This provides insight into its solubility and the stability of intermolecular complexes in solution.
Modeling of Radical Scavenging Mechanisms and Transition State Analysis
A key chemical property of hindered phenols like this compound is their ability to act as antioxidants by scavenging free radicals. Computational models, especially DFT, are crucial for understanding the mechanisms behind this activity. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, neutralizing it.
The efficiency of this process can be predicted by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant potential. Theoretical calculations also help in analyzing the transition state of the reaction between the phenol (B47542) and a radical, determining the activation energy and reaction rates. researchgate.net The stability of the resulting phenoxyl radical is another important factor; the steric hindrance provided by the tert-butyl groups helps to stabilize this radical, preventing it from participating in further unwanted reactions.
Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Solution and Solid State
Non-covalent interactions are critical in determining the supramolecular chemistry and physical properties of this compound in both solution and solid states. Computational studies on the parent compound, 4-hydroxybenzylamine (B1666329), have provided a strong foundation for understanding these forces. nih.govnih.gov
These studies established that 4-hydroxybenzylamine molecules can form cyclic dimers in solution through O–H···N hydrogen bonds between the phenolic hydroxyl group of one molecule and the amino group of another. nih.govresearchgate.net These dimer arrangements are further stabilized by π-stacking interactions between the aromatic rings, which face each other. nih.gov The inclusion of dispersion-correction terms (like GD3BJ) in DFT calculations is essential to accurately model these long-range interactions. nih.govresearchgate.net For this compound, the bulky tert-butyl groups would sterically influence the geometry of these dimers, potentially altering the distance and angle of the hydrogen bonds and π-stacking. In the solid state, these interactions dictate the crystal packing arrangement. researchgate.net
| Interaction Type | Description | Stabilizing Factor |
|---|---|---|
| Hydrogen Bonding (O–H···N) | Interaction between the hydroxyl group (donor) and the amine nitrogen (acceptor). nih.govnih.gov | Electrostatic attraction. |
| π-Stacking | Attractive, noncovalent interaction between aromatic rings. researchgate.net | Dispersion forces. researchgate.net |
| Hydrogen Bonding (N–H···O) | Interaction between the amine group (donor) and the hydroxyl oxygen (acceptor). researchgate.net | Electrostatic attraction. |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes
Spectroscopic methods are indispensable for elucidating the detailed molecular structure of 3,5-di-tert-butyl-4-hydroxybenzylamine and for probing its reactivity, particularly in the context of radical-mediated mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound in solution. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, shows characteristic signals that can be extrapolated to predict the spectrum of the benzylamine (B48309). chemicalbook.comresearchgate.net Key expected resonances for this compound would include:
A singlet for the phenolic hydroxyl (-OH) proton, with its chemical shift being sensitive to solvent and concentration.
A singlet for the two equivalent aromatic protons on the benzene (B151609) ring.
A singlet for the benzylic methylene (B1212753) (-CH₂-) protons adjacent to the amine group.
A broad singlet for the amine (-NH₂) protons.
A large singlet for the 18 equivalent protons of the two tert-butyl groups.
The exact chemical shifts would be influenced by the solvent used for the analysis. For instance, in deuterated chloroform (B151607) (CDCl₃), the aromatic protons would likely appear around 7.0-7.2 ppm, while the tert-butyl protons would be found further upfield, typically around 1.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. For the related 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), characteristic peaks are observed for the carbonyl carbon, aromatic carbons, and the tert-butyl carbons. chemicalbook.comnih.gov For this compound, the expected signals would correspond to:
The quaternary carbons of the tert-butyl groups.
The methyl carbons of the tert-butyl groups.
The aromatic carbons, with distinct signals for the substituted and unsubstituted positions.
The benzylic carbon of the -CH₂NH₂ group.
A comprehensive list of expected ¹³C NMR chemical shifts for the core 3,5-di-tert-butyl-4-hydroxyphenyl moiety can be compiled from various related structures. organicchemistrydata.org
Tautomerism Studies: While keto-enol tautomerism is a known phenomenon in some phenolic systems, for this compound, the phenol (B47542) form is overwhelmingly favored due to the stability of the aromatic ring. NMR spectroscopy is a powerful tool to investigate such potential equilibria in solution. The absence of signals corresponding to a keto tautomer in the NMR spectra would confirm the predominance of the phenolic form under the experimental conditions.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound This table is predictive and based on data from structurally similar compounds.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | tert-Butyl H | ~1.4 | Singlet |
| -CH₂- | ~3.7 | Singlet | |
| -NH₂ | Variable (Broad) | Singlet | |
| Aromatic H | ~7.1 | Singlet | |
| -OH | Variable | Singlet | |
| ¹³C NMR | tert-Butyl (CH₃) | ~30 | Quartet |
| tert-Butyl (C) | ~34 | Singlet | |
| -CH₂- | ~45 | Triplet | |
| Aromatic C-H | ~125 | Doublet | |
| Aromatic C (substituted) | ~136, ~153 | Singlet |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds. For the related 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, a broad O-H stretching band is observed around 3300-3500 cm⁻¹, and C-H stretching vibrations from the alkyl and aromatic groups are seen in the 2850-3000 cm⁻¹ region. chemicalbook.comchemicalbook.comnist.gov Similar absorptions would be expected for the benzylamine, with the addition of N-H stretching vibrations, typically also in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band. Aromatic C=C stretching bands would appear in the 1500-1600 cm⁻¹ range. nist.gov
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the related 3,5-di-tert-butyl-4-hydroxy-benzoic acid shows absorption maxima that are dependent on the solvent and pH. chemicalbook.comspectrabase.com For this compound, the spectrum is expected to be characterized by absorptions in the ultraviolet region, arising from π→π* transitions within the benzene ring. The position and intensity of these absorptions can be influenced by the substitution pattern on the ring and the solvent environment.
Table 2: Characteristic IR Absorption Bands for this compound This table is predictive and based on data from structurally similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenolic) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Alkyl) | Stretching | 2850-2970 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-N | Stretching | 1000-1250 |
| C-O | Stretching | 1150-1250 |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. In the context of this compound, which is a hindered phenolic antioxidant, ESR is instrumental in studying the formation and structure of the phenoxyl radical that is generated upon scavenging of a reactive radical species.
When this compound donates its phenolic hydrogen atom to a free radical, it is converted into a stable phenoxyl radical. The unpaired electron in this radical is delocalized over the aromatic ring. ESR spectroscopy can detect this unpaired electron and provide information about its environment through the analysis of the g-factor and hyperfine coupling constants.
A study on the free radical of the structurally related tris(3,5-di-tert-butyl-4-hydroxybenzyl)amine demonstrated that the unpaired electron is localized on one of the phenoxyl rings. lcms.cz For the mono-amine, this compound, the resulting phenoxyl radical would exhibit hyperfine coupling to the protons on the aromatic ring and potentially to the benzylic protons. Multifrequency ESR studies on similar phenoxyl radicals have shown that this technique can provide high-resolution data on the g-factor and hyperfine structure, allowing for a detailed understanding of the electronic distribution within the radical. nih.gov
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Chromatographic and Mass Spectrometric Methods for Purity Assessment and Mechanistic Product Analysis
Chromatographic and mass spectrometric techniques are powerful tools for separating complex mixtures and identifying the components, making them essential for assessing the purity of this compound and for analyzing the products of reactions in which it is involved.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound in various matrices.
For purity assessment, LC-MS/MS can be used to separate the main compound from any impurities, such as starting materials from the synthesis or by-products. The mass spectrometer provides the molecular weight of the parent compound and any impurities, and the MS/MS fragmentation patterns can be used to elucidate their structures. lcms.cznih.gov Methods for the determination of impurities in related antioxidant compounds have been developed and validated using HPLC with UV detection, which can be readily adapted to an LC-MS/MS platform for enhanced sensitivity and specificity. nih.gov
In mechanistic studies, LC-MS/MS is invaluable for identifying the products formed during the antioxidant action of this compound. For example, it can be used to detect the formation of dimers or other adducts resulting from the coupling of the phenoxyl radicals. The determination of metabolites of related hindered phenols, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid in urine, has been successfully achieved using LC-MS/MS, highlighting the technique's applicability to complex biological samples. uzh.ch
Electrochemical Methods for Redox Property Characterization
Electrochemical methods are powerful tools for characterizing the redox properties of antioxidant compounds like this compound. These techniques provide insights into the electron-donating capacity of a molecule, which is a key aspect of its antioxidant activity. By measuring parameters such as oxidation potential, the ease with which a compound can be oxidized to scavenge free radicals can be quantified.
Cyclic Voltammetry (CV) for Oxidation Potentials and Electron Transfer Processes
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of substances. mdpi.com It provides valuable information about the oxidation potentials and the nature of the electron transfer processes involved in the antioxidant action of phenolic compounds. nih.gov
In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For an antioxidant compound, the scan is typically initiated towards a more positive potential to induce oxidation. The potential at which the oxidation peak occurs (anodic peak potential, Epa) is a key parameter that reflects the ease of oxidation of the compound. nih.gov A lower Epa value generally indicates a higher antioxidant potential, as the compound can be more readily oxidized to neutralize free radicals. nih.gov
For phenolic antioxidants, the primary electron transfer event involves the oxidation of the hydroxyl group (-OH) on the phenol ring. In the case of sterically hindered phenols such as those with tert-butyl groups at the ortho positions, this oxidation leads to the formation of a relatively stable phenoxyl radical. The electrochemical behavior of such compounds can be influenced by factors like the solvent, pH, and the nature of the substituents on the aromatic ring. mdpi.com
The presence of the benzylamine group in this compound can also influence its electrochemical properties. The amino group can potentially undergo oxidation, and its protonation state can be affected by the pH of the medium, which in turn can alter the oxidation potential of the phenolic hydroxyl group. The synergistic or antagonistic effects between the phenolic and amino acid-like moieties can be evaluated using CV by observing shifts in the peak potentials. mdpi.comnih.gov
The following table summarizes typical electrochemical parameters obtained from cyclic voltammetry for phenolic antioxidants, which can be considered indicative of the expected behavior for this compound.
Table 1: Representative Electrochemical Data for Phenolic Antioxidants from Cyclic Voltammetry
| Parameter | Description | Typical Range for Phenolic Antioxidants |
|---|---|---|
| Epa (V) | Anodic Peak Potential | 0.4 - 1.0 |
| Epc (V) | Cathodic Peak Potential | Varies (often irreversible) |
| Ipa (µA) | Anodic Peak Current | Dependent on concentration and scan rate |
| Ipc (µA) | Cathodic Peak Current | Dependent on reversibility |
Note: The values presented are generalized from studies on various phenolic antioxidants and may not represent the exact values for this compound.
Advanced Techniques for In Vitro and In Situ Mechanistic Studies
Advanced analytical techniques are employed to conduct detailed mechanistic studies of antioxidants, providing data on their activity and reaction kinetics under various conditions. These methods offer high sensitivity, selectivity, and throughput, enabling a deeper understanding of the antioxidant's performance.
Flow Injection Analysis (FIA) with Fluorimetric Detection for Antioxidant Activity Evaluation
Flow Injection Analysis (FIA) is a highly efficient and automated method for the rapid assessment of antioxidant activity. researchgate.net When coupled with fluorimetric detection, it offers excellent sensitivity and selectivity for evaluating the scavenging capacity of compounds against reactive oxygen species. researchgate.net
A common FIA-fluorimetric method for determining antioxidant activity is based on the inhibition of the horseradish peroxidase (HRP)-catalyzed oxidation of a non-fluorescent substrate, such as homovanillic acid (HVA), by hydrogen peroxide (H₂O₂). researchgate.net In the absence of an antioxidant, HVA is oxidized to a highly fluorescent dimer. When an antioxidant is present in the sample, it competes with HVA for the reactive species, leading to a decrease in the fluorescence intensity. researchgate.net This reduction in fluorescence is proportional to the antioxidant activity of the sample. researchgate.net
Research on N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, a close structural analog of this compound, has demonstrated the utility of this FIA-fluorimetric method. researchgate.netresearchgate.net The study evaluated its hydrogen peroxide scavenging activity and compared it with other synthetic antioxidants. researchgate.net The method was optimized using Trolox, a well-known antioxidant standard. researchgate.net
The key steps in this FIA system involve the injection of the antioxidant sample into a carrier stream, which then merges with reagent streams containing HVA, H₂O₂, and HRP. The reaction mixture flows through a reaction coil to allow for the development of the fluorescent product before reaching the fluorimetric detector. The excitation and emission wavelengths are set to match the spectral properties of the fluorescent dimer of HVA, typically around 315 nm for excitation and 425 nm for emission. researchgate.net
The advantages of the FIA-fluorimetric method include high sample throughput, low reagent consumption, good reproducibility, and a significantly lower detection limit compared to batch methods. researchgate.net
The following table presents data from a study on a derivative of the target compound, illustrating the type of results obtained from FIA with fluorimetric detection for antioxidant activity evaluation.
Table 2: Antioxidant Activity of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine using FIA-Fluorimetric Detection
| Compound | Concentration Range (ppm) | Antioxidant Activity (relative to Trolox) |
|---|
Note: This data is for a structurally related compound, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, as presented in the literature. researchgate.netresearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine |
| Trolox |
| Homovanillic acid |
| Hydrogen peroxide |
Future Research Directions and Emerging Opportunities
Design of Next-Generation Functional Materials with Tailored Antioxidant Properties
The foundational antioxidant capability of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety continues to inspire the development of advanced functional materials. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, a process that is highly efficient due to the steric hindrance provided by the bulky tert-butyl groups, which stabilizes the resulting phenoxyl radical. vinatiorganics.comnih.govpartinchem.com
Future research is focused on creating materials with precisely tailored antioxidant functionalities. This involves moving beyond simple additives to covalently incorporating these phenolic units into polymer backbones. mdpi.comacs.org This approach aims to overcome issues of migration and leaching of small-molecule antioxidants, ensuring long-term stability and performance of the material. researchgate.net For instance, the synthesis of polypropylene (B1209903) copolymers with pendant hindered phenol (B47542) groups has demonstrated significantly higher thermal-oxidative stability compared to conventional blends. acs.org
Table 1: Strategies for Tailoring Antioxidant Properties in Functional Materials
| Strategy | Description | Potential Advantages |
| Polymer-Bound Antioxidants | Covalent integration of 3,5-di-tert-butyl-4-hydroxybenzylamine derivatives into polymer chains. | Reduced migration and leaching, enhanced long-term stability, improved material integrity. mdpi.comacs.orgresearchgate.net |
| Multifunctional Additives | Combining the hindered phenol motif with other functional groups, such as UV absorbers, within a single molecule. nih.gov | Synergistic effects, improved compatibility between different additives, simplified material formulation. |
| Hierarchical Structures | Designing materials with controlled distribution and orientation of antioxidant moieties at the nanoscale. | Optimized radical scavenging efficiency, creation of materials with anisotropic properties. |
Integration of this compound Derivatives in Smart Materials and Responsive Systems
A particularly exciting frontier is the integration of this compound derivatives into "smart" materials that can respond to external stimuli. These materials are designed to undergo a change in their properties, such as color, shape, or permeability, in response to triggers like pH, temperature, light, or redox potential.
The redox activity of the phenolic group makes it an ideal candidate for creating redox-responsive materials. nih.govmdpi.com For example, hydrogels incorporating moieties that can be cleaved under specific redox conditions, such as those found in inflammatory or tumor microenvironments, could be designed for targeted drug delivery. nih.gov The this compound core can be functionalized to create building blocks for such systems.
Furthermore, the incorporation of these derivatives into thermo-responsive polymers is an area of growing interest. acs.org By tuning the chemical structure, it may be possible to influence the lower critical solution temperature (LCST) of a polymer, leading to materials that exhibit controlled phase transitions in response to temperature changes. Such materials could find applications in areas like controlled release, tissue engineering, and sensing.
Advanced Computational Modeling for Predictive Design and Mechanistic Discovery in Complex Systems
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design and understanding of materials and molecules based on this compound. nih.govnih.gov These methods allow for the in-silico prediction of various properties, saving significant time and resources in experimental synthesis and testing.
Computational studies can provide deep insights into the antioxidant mechanism by calculating parameters such as bond dissociation energies of the phenolic O-H bond, ionization potentials, and the stability of the resulting phenoxyl radicals. nih.gov This allows for the screening of virtual libraries of derivatives to identify candidates with enhanced antioxidant activity.
Moreover, computational models can be used to predict the catalytic activity of metal complexes derived from Schiff bases of this compound. nih.gov By simulating the electronic structure and reaction pathways, researchers can gain a fundamental understanding of the catalytic cycle and design more efficient catalysts for specific chemical transformations. The prediction of spectroscopic properties and molecular geometries also aids in the characterization of newly synthesized compounds. nih.gov
Table 2: Applications of Computational Modeling
| Application Area | Computational Technique | Predicted Properties |
| Antioxidant Activity | Density Functional Theory (DFT) | Bond dissociation energy, ionization potential, radical stability. nih.gov |
| Catalytic Performance | DFT, Molecular Docking | Reaction mechanisms, activation energies, binding affinities. nih.gov |
| Material Properties | Molecular Dynamics (MD) | Polymer morphology, additive compatibility, diffusion coefficients. |
| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | UV-Vis spectra, IR spectra, NMR chemical shifts. nih.gov |
Exploring Novel Catalytic Roles and Coordination Architectures
The benzylamine (B48309) and phenolic hydroxyl groups of this compound make it a versatile precursor for the synthesis of Schiff base ligands. These ligands can coordinate with a variety of metal ions to form stable complexes with interesting catalytic and structural properties. researchgate.netpreprints.orgnih.gov
The exploration of novel catalytic roles for these metal complexes is a promising area of research. Schiff base complexes have been shown to exhibit catalytic activity in a range of organic reactions, and the specific steric and electronic environment provided by the this compound framework could lead to unique reactivity and selectivity. nih.gov
Expanding Mechanistic Understanding in Biochemical and Cellular Contexts
While the antioxidant properties of hindered phenols are well-established in materials science, their behavior in complex biochemical and cellular environments is multifaceted and presents significant opportunities for further research. The traditional view of these compounds as purely protective antioxidants is being challenged by evidence suggesting they can also exhibit pro-oxidant activity under certain conditions. scirp.orgresearchgate.netresearchgate.netmdpi.com
This dual role is highly dependent on factors such as the concentration of the phenolic compound, the presence of metal ions, and the specific cellular redox state. scirp.org For example, in the presence of transition metal ions, some phenolic compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This pro-oxidant effect is being explored for its potential therapeutic applications, such as in cancer therapy, where inducing oxidative stress in tumor cells can trigger apoptosis. scirp.orgmdpi.com
Future research will focus on elucidating the precise mechanisms that govern the switch between antioxidant and pro-oxidant behavior. This will involve detailed studies on the interactions of this compound derivatives with cellular components, including enzymes and signaling proteins. For instance, derivatives of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as inhibitors of enzymes like cyclooxygenase (COX). researchgate.net Understanding these interactions at a molecular level will be crucial for the development of novel therapeutic agents with targeted activities.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
